molecular formula C11H6F3N5OS2 B4443913 3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4443913
M. Wt: 345.3 g/mol
InChI Key: XJFWPCKLYAFXJH-UHFFFAOYSA-N
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Description

3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide is an intriguing chemical compound often studied for its unique properties and wide range of applications in various scientific fields. It consists of a thienopyridine core with an amino group, a trifluoromethyl-substituted thiadiazole ring, and a carboxamide group. This compound stands out due to its intricate structure and the presence of multiple functional groups, allowing for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide typically involves a multi-step process. Key steps include the formation of the thienopyridine core, introduction of the thiadiazole ring, and the final addition of the amino group. Each step requires precise control of reaction conditions, such as temperature, solvents, and catalysts. For example, the initial steps may involve cyclization reactions at elevated temperatures, followed by substitution reactions in polar aprotic solvents.

Industrial Production Methods: In an industrial setting, the production of this compound would leverage efficient synthetic routes, possibly employing continuous flow chemistry to ensure high yields and purity. The process would be optimized to minimize waste and utilize cost-effective reagents. Advanced purification techniques like crystallization and chromatography might be employed to isolate the compound at the desired purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the amino or thiadiazole moieties, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions may target the trifluoromethyl group or the carbonyl group in the carboxamide, resulting in products with altered electronic properties.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or permanganate under acidic or basic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Various electrophiles or nucleophiles under specific conditions like heating or using catalysts (e.g., palladium on carbon for hydrogenation reactions).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might produce hydroxylated derivatives, while reduction could yield alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

The compound 3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide finds applications across multiple scientific domains:

  • Chemistry: It is studied for its potential as a building block for complex organic molecules and materials science.

  • Biology: The compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

  • Medicine: Research into its mechanism of action might reveal it as a potential therapeutic agent for various diseases.

  • Industry: Its unique chemical properties can be harnessed in the development of specialty chemicals or materials with specific functionalities.

Mechanism of Action

The precise mechanism of action for the bioactivity of this compound would involve:

  • Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids within biological systems.

  • Pathways Involved: These interactions could modulate biochemical pathways, leading to effects like inhibition of cell growth, induction of apoptosis, or interference with microbial cell walls.

Comparison with Similar Compounds

When compared to other similar compounds, such as derivatives of thienopyridine and thiadiazole, this compound stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity. Similar compounds might include:

  • 2-carboxamide thienopyridine derivatives

  • Various 1,3,4-thiadiazoles

  • Other trifluoromethyl-substituted heterocycles

Properties

IUPAC Name

3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5OS2/c12-11(13,14)9-18-19-10(22-9)17-7(20)6-5(15)4-2-1-3-16-8(4)21-6/h1-3H,15H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFWPCKLYAFXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide

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